Itraconazole
Overview
Description
Itraconazole, sometimes abbreviated as ITZ, is an antifungal medication used to treat a number of fungal infections . This includes aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It may be given by mouth or intravenously . Common side effects include nausea, diarrhea, abdominal pain, rash, and headache . Severe side effects may include liver problems, heart failure, Stevens–Johnson syndrome and allergic reactions including anaphylaxis . It is unclear if use during pregnancy or breastfeeding is safe . It is in the triazole family of medications . It stops fungal growth by affecting the cell membrane or affecting their metabolism .
Molecular Structure Analysis
Itraconazole is a 1:1:1:1 racemic mixture of four diastereomers (two enantiomeric pairs), each possessing three chiral centers . The molecular formula of Itraconazole is C35H38Cl2N8O4 .Chemical Reactions Analysis
Itraconazole has been studied for its interactions with other compounds. For instance, the cocrystallization approach was applied to Itraconazole, leading to the formation of two new solid forms of Itraconazole with 4-aminobenzoic acid and 4-hydroxybenzamide .Physical And Chemical Properties Analysis
Itraconazole is a triazole antifungal agent with a molar mass of 705.64 g·mol −1 . It has a melting point of 165 °C and a solubility in water of 7.8 ± 0.4 × 10 −6 mol/L at pH 1.6 .Scientific Research Applications
Antitumor Activity in Basal Cell Carcinoma
Open-label, Exploratory Phase II Trial of Oral Itraconazole for the Treatment of Basal Cell Carcinoma
Itraconazole has been found to inhibit the Hedgehog signaling pathway, which is crucial in the tumorigenesis of basal cell carcinoma (BCC). An exploratory study showed that itraconazole could reduce BCC growth in humans by inhibiting cell proliferation and the Hedgehog pathway activity, leading to a reduction in tumor size. This suggests itraconazole's potential as an anti-BCC agent (Kim et al., 2014).
Repurposing for Prostate Cancer Treatment
Repurposing Itraconazole as a Treatment for Advanced Prostate Cancer
Itraconazole has demonstrated antitumor efficacy in men with metastatic castration-resistant prostate cancer (CRPC), attributed to its inhibition of angiogenesis and the Hedgehog signaling pathway. A randomized phase II study found that high-dose itraconazole has modest antitumor activity in CRPC patients, providing a basis for its repurposing in cancer treatment (Antonarakis et al., 2013).
Enhancing Antifungal Efficacy through Nanosuspension
Itraconazole IV Nanosuspension Enhances Efficacy through Altered Pharmacokinetics
Formulating itraconazole as a nanosuspension for intravenous administration has been shown to enhance its antifungal efficacy by altering its pharmacokinetics, allowing for higher dosing and increased tissue drug levels. This could lead to improved outcomes in antifungal therapy (Rabinow et al., 2007).
Inhibition of Cancer Growth via Autophagy Induction
Itraconazole Suppresses the Growth of Glioblastoma through Induction of Autophagy
Itraconazole inhibits the proliferation of glioblastoma cells by inducing autophagy, a process crucial for cellular homeostasis and survival under stress. This indicates its potential as a novel therapeutic strategy for managing glioblastoma, highlighting the drug's versatile pharmacological profile (Liu et al., 2014).
Safety And Hazards
Future Directions
Itraconazole remains an important agent in the prevention and treatment of fungal infection . Recent research works suggest itraconazole could also be used in the treatment of cancer by inhibiting the hedgehog pathway . There is also ongoing research into repurposing Itraconazole as an anticancer agent .
properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-ZPGVKDDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023180 | |
Record name | Itraconazole | |
Source | EPA DSSTox | |
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Molecular Weight |
705.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
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Solubility |
Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |
Record name | Itraconazole | |
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Record name | Itraconazole | |
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Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |
Record name | Itraconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01167 | |
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Record name | Itraconazole | |
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Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
Record name | Itraconazole | |
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Product Name |
Itraconazole | |
Color/Form |
Solid, Crystals from toluene | |
CAS RN |
84625-61-6 | |
Record name | Itraconazole | |
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Record name | Itraconazole | |
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Record name | Itraconazole | |
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Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
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Record name | Itraconazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
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Record name | Itraconazole | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
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Melting Point |
166.2 °C | |
Record name | Itraconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01167 | |
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Record name | Itraconazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Itraconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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